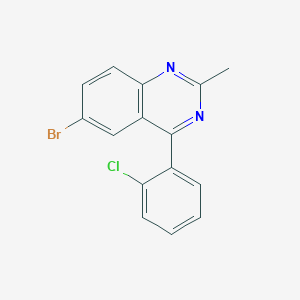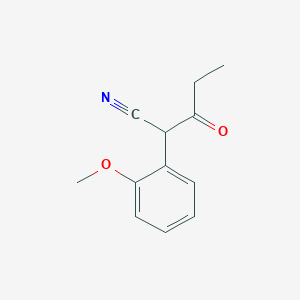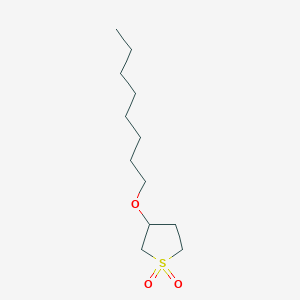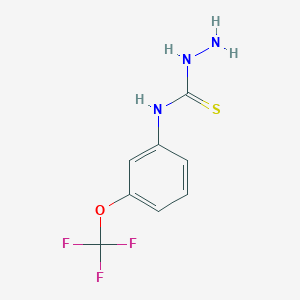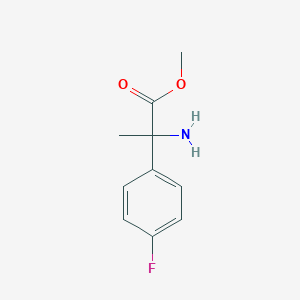
4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a piperidyl ketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone typically involves the following steps:
Formation of 4-Fluorophenylpiperazine: This can be achieved by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Formation of 4-Piperidyl Ketone: This can be synthesized by reacting piperidine with an appropriate acylating agent such as acetyl chloride or acetic anhydride.
Coupling Reaction: The final step involves coupling the 4-fluorophenylpiperazine with the 4-piperidyl ketone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents for various diseases.
Pharmacology: The compound is studied for its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group may enhance the binding affinity of the compound to its target, while the piperazine and piperidyl ketone moieties contribute to its overall pharmacological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog with only the fluorophenyl and piperazine moieties.
4-Piperidyl Ketone: A compound with only the piperidyl ketone moiety.
4-(4-Chlorophenyl)piperazinyl 4-piperidyl ketone: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
4-(4-Fluorophenyl)piperazinyl 4-piperidyl ketone is unique due to the presence of both the fluorophenyl and piperidyl ketone groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C16H22FN3O |
|---|---|
Peso molecular |
291.36 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)piperazin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C16H22FN3O/c17-14-1-3-15(4-2-14)19-9-11-20(12-10-19)16(21)13-5-7-18-8-6-13/h1-4,13,18H,5-12H2 |
Clave InChI |
IPYUMXDBUSYYOC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


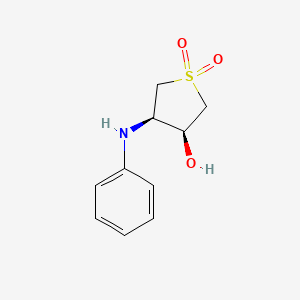
![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)
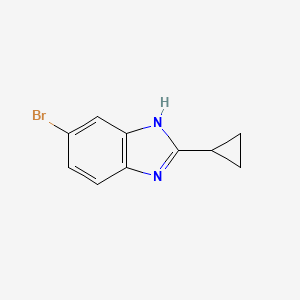
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122110.png)
![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)
